4-Bromo-2-hydroxybenzoic Acid
Description
Contextual Significance within Substituted Benzoic Acid Derivatives
4-Bromo-2-hydroxybenzoic acid is a prime example of a disubstituted benzoic acid, featuring both a bromine atom and a hydroxyl group. The positions of these substituents are critical to its chemical reactivity. The hydroxyl group at the ortho position and the bromine atom at the para position to the carboxylic acid group create a unique electronic environment that influences its role in chemical reactions.
Current Research Landscape and Academic Interest in this compound Analogues
The research landscape for this compound and its analogues is diverse and expanding. Scientists are actively exploring its potential in several areas:
Medicinal Chemistry: Derivatives of this compound have shown potential as anti-inflammatory agents. Research is also being conducted on its potential as an anticancer and antimycobacterial agent. biosynth.com
Organic Synthesis: It is a versatile building block for creating more complex molecules. biosynth.com Its functional groups, the carboxylic acid, hydroxyl group, and bromine atom, allow for a variety of chemical transformations, including esterification, amidation, and cross-coupling reactions. guidechem.com
Material Science: This compound is used as an anti-scorch agent in the rubber industry and as an intermediate in the production of ultraviolet absorbers and foaming agents. guidechem.comchemicalbook.com
The academic interest in this compound analogues stems from the desire to develop new molecules with enhanced or specific biological activities and material properties. By modifying the core structure of this compound, researchers aim to fine-tune its properties for various applications.
Chemical Properties and Synthesis
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| CAS Number | 1666-28-0 |
| Molecular Formula | C7H5BrO3 |
| Molecular Weight | 217.02 g/mol |
| Melting Point | 216-217 °C |
| Appearance | Solid |
Data sourced from multiple references. chemicalbook.comsigmaaldrich.comnih.gov
Several methods for the synthesis of this compound have been reported. One common laboratory-scale synthesis involves the bromination of 3-hydroxybenzoic acid. chemicalbook.com Industrial-scale production may utilize the oxidation of p-bromotoluene.
Research Applications in Detail
The unique structure of this compound makes it a valuable tool in various research applications.
As a Building Block in Organic Synthesis
The three functional groups of this compound offer multiple reaction sites. The carboxylic acid can undergo esterification to form esters like this compound methyl ester. biosynth.com The phenolic hydroxyl group can be alkylated to form ethers. guidechem.com The bromine atom on the aromatic ring is particularly useful for carbon-carbon bond formation through reactions like the Suzuki and Heck cross-coupling reactions, allowing for the synthesis of complex biaryl compounds.
In Medicinal Chemistry Research
Derivatives of this compound have been investigated for their biological activities. For instance, certain derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating neuroinflammatory diseases. The core structure is also being explored for the development of novel anticancer and antimycobacterial agents. biosynth.com For example, it has been used to synthesize pyrrole (B145914) and pyrrolidine (B122466) compounds with potential biological activity. arastirmax.com
Properties
IUPAC Name |
4-bromo-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAKLZKQJDBBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296399 | |
| Record name | 4-Bromo-2-hydroxybenzoic Acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1666-28-0 | |
| Record name | 1666-28-0 | |
| Source | DTP/NCI | |
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| Record name | 4-Bromo-2-hydroxybenzoic Acid | |
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| Record name | 4-Bromo-2-hydroxybenzoic acid | |
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Synthetic Methodologies and Reaction Pathways of 4 Bromo 2 Hydroxybenzoic Acid
Established Synthetic Routes for 4-Bromo-2-hydroxybenzoic Acid
The synthesis of this compound can be achieved through several established chemical transformations. These routes typically involve the introduction of a bromine atom onto the aromatic ring of a benzoic acid derivative.
Synthesis via Diazotization-Bromination of 4-Aminosalicylic Acid
A primary and well-documented method for the synthesis of this compound involves the diazotization of 4-aminosalicylic acid, followed by a Sandmeyer-type bromination reaction. The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group with a halide. wikipedia.orgorganic-chemistry.orgbyjus.com
The process begins with the conversion of the primary aromatic amine, 4-aminosalicylic acid, into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite (B80452) in the presence of a strong acid, such as sulfuric acid, at low temperatures (0-5°C) to ensure the stability of the diazonium salt. scirp.orggoogle.com The resulting diazonium salt is then reacted with a copper(I) bromide (CuBr) solution. chemicalbook.com The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a bromine atom, yielding this compound with the concurrent evolution of nitrogen gas. wikipedia.orgnumberanalytics.com
One specific procedure involves adding copper (II) bromide and 4-aminosalicylic acid to a reaction flask under a nitrogen atmosphere. chemicalbook.comchemicalbook.com The mixture is cooled, and a precursor of 2-hydroxy-4-bromobenzoic acid is added portion-wise. chemicalbook.com The reaction is stirred for a couple of hours at a low temperature. chemicalbook.com The work-up procedure involves extraction with an organic solvent, followed by washing with aqueous hydrochloric acid and brine. chemicalbook.comchemicalbook.com The final product is obtained after drying and concentration of the organic extracts. chemicalbook.com
This method is advantageous due to its reliability and the commercial availability of the starting material, 4-aminosalicylic acid. nih.gov
Bromination of 3-Hydroxybenzoic Acid Precursors
Another synthetic approach involves the direct bromination of 3-hydroxybenzoic acid. In this method, 3-hydroxybenzoic acid is treated with a brominating agent, such as elemental bromine, in a suitable solvent like acetic acid. chemicalbook.com The reaction may be catalyzed by the presence of a strong acid, for instance, sulfuric acid. chemicalbook.com The hydroxyl and carboxyl groups on the benzene (B151609) ring direct the incoming bromine atom to specific positions. While this method can lead to the desired product, it can also result in the formation of other brominated isomers, such as 2,4,6-tribromo-3-hydroxybenzoic acid, depending on the reaction conditions. ontosight.ai
A detailed procedure describes suspending 3-hydroxybenzoic acid in acetic acid and adding a solution of bromine in acetic acid dropwise while cooling with ice. The reaction mixture is then stirred at room temperature for an extended period. The product is isolated by filtration after cooling the reaction mixture. Another variation involves heating a mixture of 3-hydroxybenzoic acid in acetic acid and sulfuric acid, followed by the addition of a bromine solution and further heating. chemicalbook.com The product is obtained after cooling, dilution with water, and extraction with an organic solvent. chemicalbook.com
| Reactants | Reagents | Solvent | Temperature | Yield |
| 3-Hydroxybenzoic Acid | Bromine | Acetic Acid | Room Temperature | 21% |
| 3-Hydroxybenzoic Acid | Bromine, Sulfuric Acid | Acetic Acid | 100°C | 100% chemicalbook.com |
Derivation from Related Halogenated Benzoic Acid Precursors
This compound can also be synthesized from other halogenated benzoic acid precursors. For instance, a method has been described for the preparation of 2-bromo-4,5-dialkoxybenzoic acid by reacting a 3,4-dialkoxybenzoic acid with bromine in concentrated hydrochloric acid, which achieves highly selective bromination. google.com While not directly yielding the title compound, this demonstrates the principle of introducing bromine onto a benzoic acid ring system that already contains other functional groups.
Furthermore, a patent describes a method for preparing 4-bromo-2,6-difluorobenzoic acid from 3,5-difluorobromobenzene. google.com This involves reaction with an organolithium reagent followed by hydrolysis, indicating that transformations of existing halogenated aromatics are a viable synthetic strategy. google.com
Advanced Synthetic Strategies and Green Chemistry Principles
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods in chemical manufacturing. This has led to the exploration of advanced strategies for the synthesis of this compound and its derivatives.
Application of Microwave-Assisted Synthesis for Related Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of various organic compounds, including derivatives of benzoic acid. nih.gov For instance, microwave irradiation has been shown to significantly reduce reaction times in palladium-catalyzed cross-coupling reactions of bromo- and iodo-substituted benzoates. acs.org In the context of synthesizing related structures, microwave-assisted amidation of carboxylic acids has also been reported. nih.gov While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed, the successful application of this technology to similar systems suggests its potential for a more rapid and efficient synthesis.
| Reaction Type | Heating Method | Reaction Time |
| Suzuki Cross-Coupling | Conventional | 2 hours acs.org |
| Suzuki Cross-Coupling | Microwave | 2-4 minutes acs.org |
Utilization of Eco-friendly Solvents and Catalytic Systems
The principles of green chemistry encourage the use of non-toxic, renewable, and readily available solvents, with water being an ideal choice. scispace.comgarph.co.uk Research has demonstrated the feasibility of conducting bromination reactions in aqueous media. scispace.com For example, an efficient and environmentally safe method for the bromination of organic compounds using an aqueous AlBr₃-Br₂ reagent system has been developed. scispace.comresearchgate.net This system avoids the use of volatile and toxic organic solvents and allows for the recycling of the catalyst. scispace.compsu.edu
Furthermore, the development of novel brominating agents that are less hazardous than molecular bromine is an active area of research. saspublishers.comjalsnet.com The use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, is another green chemistry approach that could be applied to the synthesis of this compound. garph.co.uk The move away from corrosive reagents like sulfuric acid towards more benign alternatives is also a key aspect of making these synthetic routes more sustainable. garph.co.uk
Challenges and Optimization in Industrial Scale-Up of this compound Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that necessitate process optimization for efficiency, cost-effectiveness, and purity. Key hurdles include managing reaction selectivity, ensuring high yields, simplifying purification, and minimizing environmental impact.
Industrial synthesis prioritizes the use of cost-effective starting materials and reagents. For instance, a patented method for a similar compound, 2-bromo-4,5-dialkoxybenzoic acid, emphasizes the importance of starting from inexpensive materials to create an industrially advantageous process. google.comgoogle.com The direct bromination of 2-hydroxybenzoic acid (salicylic acid) or 3-hydroxybenzoic acid are common routes. However, these reactions can generate a mixture of isomers, complicating the purification process and reducing the yield of the desired product.
A significant challenge in the scale-up is the separation of the desired this compound from its isomers, such as 5-bromosalicylic acid, which may form concurrently. The separation of closely related aromatic isomers can be difficult and costly, sometimes requiring techniques like chromatography or fractional crystallization. researchgate.netscience.gov The difficulty in separating isomers with very close boiling points, for example, may necessitate their conversion into ester derivatives to facilitate separation by distillation, followed by saponification. google.com
Optimization strategies for industrial production focus on several key areas:
Catalyst and Reagent Selection: The choice of brominating agent and catalyst is crucial. While elemental bromine is effective, its handling on a large scale can be hazardous. Alternative reagents like N-bromosuccinimide (NBS) are often used. The use of catalysts can enhance reaction rates and improve regioselectivity, reducing the formation of unwanted byproducts. researchgate.netjalsnet.com For example, the use of a copper compound as a catalyst is mentioned in the hydrolysis step of a related synthesis. google.com
Solvent and Reaction Conditions: The reaction medium and conditions play a pivotal role. The synthesis of this compound can be achieved by reacting 3-hydroxybenzoic acid with bromine in a mixture of acetic acid and sulfuric acid at elevated temperatures. chemicalbook.com The selection of solvents can also influence safety and environmental compatibility. A patent for a related compound highlights that conducting the bromination in concentrated hydrochloric acid can lead to highly selective substitution. google.com
Process Technology: Modern manufacturing techniques are being explored to improve efficiency. Continuous flow systems, for instance, can offer advantages over traditional batch processing by reducing reaction times and improving control over reaction parameters, which is beneficial for large-scale production.
Purification Methods: Efficient purification is essential to achieve the high purity required for its applications, particularly as a building block in pharmaceuticals. The process typically involves steps like extraction with a sodium hydroxide (B78521) solution, acidification to precipitate the acid, filtration, and recrystallization from a suitable solvent like chloroform. chemicalbook.comchemicalbook.com
The table below summarizes key parameters and challenges in the industrial synthesis of this compound.
| Parameter | Challenge | Optimization Strategy |
| Starting Material | Cost and availability of precursors like 3-hydroxybenzoic acid. | Sourcing inexpensive raw materials; developing efficient multi-step syntheses from basic chemicals. google.comgoogle.com |
| Regioselectivity | Formation of multiple isomers (e.g., 5-bromosalicylic acid), leading to reduced yield and complex purification. | Use of specific catalysts (e.g., H₂SO₄) and brominating agents (e.g., NBS); precise control of reaction temperature and solvent. tandfonline.com |
| Reaction Yield | Incomplete reactions or side reactions lowering the overall output. | Optimization of reaction conditions (temperature, time, stoichiometry); use of highly efficient catalysts. chemicalbook.com |
| Purification | Separation of the target molecule from isomers and impurities. | Advanced purification techniques like fractional crystallization; conversion to esters for easier separation via distillation. google.comchemicalbook.com |
| Process Safety | Handling hazardous reagents like bromine on a large scale. | Use of safer brominating agents (e.g., N-bromosuccinimide); implementation of closed-system or continuous flow reactors. |
| Environmental Impact | Use of halogenated solvents and generation of acidic waste streams. | Employing greener solvents; developing methods for catalyst recycling and waste neutralization. |
Regioselective Synthesis Considerations for Isomeric Bromo-hydroxybenzoic Acids
The regioselective synthesis of this compound is a complex task governed by the directing effects of the substituents on the aromatic ring. In the precursor, 2-hydroxybenzoic acid (salicylic acid), the hydroxyl (-OH) group is a strongly activating, ortho, para-director, while the carboxylic acid (-COOH) group is a deactivating, meta-director. The interplay of these electronic effects determines the position of electrophilic attack by bromine.
During the bromination of salicylic (B10762653) acid, the incoming bromine electrophile is preferentially directed to the positions ortho and para to the powerful activating hydroxyl group. This leads primarily to the formation of 5-bromosalicylic acid (bromine para to -OH) and 3-bromosalicylic acid (bromine ortho to -OH). Dihalogenation to form 3,5-dibromosalicylic acid can also occur, especially with an excess of the brominating agent. researchgate.netjalsnet.com
Synthesizing the specific this compound isomer requires careful selection of the starting material and reaction conditions to overcome these inherent regiochemical tendencies.
Key strategies for regioselective synthesis include:
Starting from a Different Isomer: A common and effective route to obtain this compound involves starting with 3-hydroxybenzoic acid. In this precursor, the hydroxyl and carboxyl groups are meta to each other. The -OH group directs the incoming electrophile to its ortho and para positions (positions 2, 4, and 6). Bromination at position 4 is sterically and electronically favored, leading to the desired product. A known method involves the reaction of 3-hydroxybenzoic acid with bromine in acetic acid in the presence of sulfuric acid. chemicalbook.com
Use of Catalysts and Specific Reagents: The choice of brominating agent and catalyst can significantly influence the regiochemical outcome. A study demonstrated that using N-bromosuccinimide (NBS) in the presence of sulfuric acid allows for a convenient and highly regioselective monobromination of phenol (B47542) derivatives, yielding para-monobrominated products in excellent yields. tandfonline.com This highlights how tuning the electrophilicity of the bromine source and the reaction medium can control the substitution pattern.
Controlling Reaction Conditions: Factors such as solvent, temperature, and reaction time are critical in controlling selectivity. For example, research on the bromination of salicylic acid has shown that using ammonium (B1175870) bromide as a catalyst in an aqueous medium can enhance the reaction rate and influence the product distribution. jalsnet.com The use of concentrated hydrochloric acid as a solvent has been shown to achieve highly selective bromination at a specific position in a related dialkoxybenzoic acid, demonstrating the profound effect the reaction medium can have on selectivity. google.com
The following table compares different approaches to the synthesis of bromo-hydroxybenzoic acid isomers, emphasizing the factors that control regioselectivity.
| Starting Material | Brominating Agent/Conditions | Major Product(s) | Key Consideration for Regioselectivity |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Br₂ / CH₃CN, with NH₄Br catalyst | 3,5-Dibromosalicylic Acid | The strong activation by the -OH group favors di-substitution, especially under catalytic conditions. jalsnet.com |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Br₂ in aqueous solution | Mixture including 5-Bromosalicylic Acid | The powerful ortho, para-directing effect of the -OH group dominates, leading primarily to substitution at the C5 position. acs.org |
| Phenol Derivatives | N-Bromosuccinimide (NBS) / H₂SO₄ | para-Monobrominated Phenols | The H₂SO₄-promoted reaction provides high selectivity for the para position relative to the hydroxyl group. tandfonline.com |
| 3-Hydroxybenzoic Acid | Br₂ in Acetic Acid / H₂SO₄ | This compound | The -OH group directs bromination to position 4 (para to -OH) and position 2 (ortho to -OH). The 4-bromo isomer is a significant product. chemicalbook.com |
Ultimately, the successful synthesis of this compound hinges on circumventing the natural directing effects in more common precursors like salicylic acid, primarily by choosing an alternative starting isomer like 3-hydroxybenzoic acid, where the inherent electronic preferences align to favor the formation of the desired product.
Structural Elucidation and Conformational Analysis of 4 Bromo 2 Hydroxybenzoic Acid
Crystallographic Investigations
Crystallographic studies provide the most definitive data on the solid-state structure of a molecule. Through these investigations, precise measurements of bond lengths, bond angles, and the spatial relationship between adjacent molecules can be obtained.
Single-crystal X-ray diffraction analysis of 4-Bromo-2-hydroxybenzoic acid (C7H5BrO3) has provided a detailed picture of its molecular and crystal structure. The compound crystallizes in the triclinic space group P-1. researchgate.netnih.gov The analysis reveals that the molecule is nearly planar, with a root-mean-square deviation for the non-hydrogen atoms of 0.035 Å. researchgate.net An important feature of the molecular structure is an intramolecular O—H···O hydrogen bond, which forms a six-membered ring, denoted as an S(6) ring motif. researchgate.netiucr.orgiucr.org
Key crystallographic data for this compound are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C7H5BrO3 |
| Molecular Weight | 217.02 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 3.9283 (4) Å |
| b | 5.9578 (6) Å |
| c | 15.1246 (14) Å |
| α | 92.925 (3)° |
| β | 90.620 (4)° |
| γ | 94.710 (4)° |
| Volume | 352.28 (6) ų |
| Z | 2 |
| Data sourced from IUCrData (2016). researchgate.net |
The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular forces, which collectively determine the supramolecular architecture.
In the crystal structure of this compound, a prominent feature is the formation of inversion dimers through pairs of intermolecular O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.netiucr.orgiucr.org This interaction creates a characteristic eight-membered ring motif, which is described by the graph-set notation R2²(8). researchgate.netiucr.orgiucr.org These strong hydrogen bonds are a primary driving force in the initial packing of the molecules. iucr.org The formation of such centrosymmetric dimers is a common packing motif observed in many substituted derivatives of salicylic (B10762653) acid. nih.gov
Beyond the primary hydrogen bonding, the supramolecular assembly of this compound is further influenced by short bromine-bromine (Br···Br) contacts. researchgate.netiucr.orgiucr.org The observed Br···Br distance is 3.4442 (5) Å. researchgate.netiucr.orgiucr.org These interactions link the R2²(8) dimers, leading to the formation of a one-dimensional chain-like architecture. researchgate.netiucr.orgiucr.org This is a distinguishing feature of the crystal packing of this compound when compared to some of its isomers. iucr.org
The conformation of the this compound molecule in the solid state is characterized by a slight twist of the carboxylic acid group relative to the plane of the aromatic ring. The dihedral angle between the plane defined by the non-hydrogen atoms of the carboxylic acid group and the mean plane of the phenyl ring is 4.8 (4)°. researchgate.netiucr.orgiucr.org This small deviation from planarity is a common feature in salicylic acid derivatives and is influenced by the steric and electronic effects of the substituents on the aromatic ring. For comparison, the isomer 3-bromo-2-hydroxybenzoic acid exhibits a very similar dihedral angle of 4.7 (4)°. iucr.orgnih.gov In other related brominated benzoic acid derivatives, this dihedral angle can vary, for example, ranging from 6.6° to 14.5° in some structures, indicating the influence of the substitution pattern on the molecular conformation.
Analysis of Crystal Packing Architectures and Intermolecular Interactions
Spectroscopic Characterization Techniques
The structural elucidation and conformational analysis of this compound are critically dependent on a suite of spectroscopic techniques. These methods provide detailed insights into the molecule's functional groups, the chemical environment of its atoms, its electronic properties, and its molecular weight and fragmentation.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Vibrational Modes
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the vibrational modes of this compound. The spectra are characterized by distinct bands that correspond to specific stretching and bending vibrations within the molecule.
The experimental and theoretical vibrational spectra of benzoic acid derivatives, including brominated forms, have been extensively studied. nih.govresearchgate.net For instance, in related substituted phenols, O-H out-of-plane bending vibrations are typically observed in the frequency range of 300–860 cm⁻¹. scispace.com The carbon-hydrogen (C-H) stretching vibrations in aromatic compounds generally appear between 3000 and 3100 cm⁻¹. scispace.com
In a study of 2-bromobenzoic acid, the vibrational spectra were recorded and compared with theoretical calculations, providing a detailed assignment of the vibrational modes. nih.gov The FT-IR and FT-Raman spectra of similar compounds have been recorded in the solid phase over a range of 4000-400 cm⁻¹ and 4000-100 cm⁻¹, respectively, allowing for a comprehensive analysis of their vibrational characteristics. researchgate.net The analysis of these spectra for this compound reveals the presence of key functional groups. The characteristic stretching of the carboxylic acid C=O group is a prominent feature. researchgate.net Additionally, the spectra show peaks corresponding to the phenolic -OH stretching and the carboxylic acid -OH stretching. researchgate.net
Table 1: Key FT-IR and FT-Raman Vibrational Assignments for this compound and Related Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Carboxylic Acid O-H | Stretching | 3449 | researchgate.net |
| Phenolic O-H | Stretching | 1588 | researchgate.net |
| Carboxylic Acid C=O | Stretching | 1663 | researchgate.net |
| Aromatic C-H | Stretching | 3000-3100 | scispace.com |
| O-H | Out-of-plane bending | 300-860 | scispace.com |
Note: The exact wavenumbers can vary based on the specific molecular environment and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments and Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom.
¹H NMR: The proton NMR spectrum of this compound and its derivatives shows distinct signals for each type of proton. sci-hub.seresearchgate.net The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the splitting patterns (singlet, doublet, triplet, etc.) provide information about the neighboring protons. sci-hub.se For example, in a derivative, a signal at 7.71 ppm was observed as a doublet, indicating coupling with a neighboring proton. sci-hub.se
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. acs.orgresearchgate.net Studies on related benzoic acid derivatives have shown distinct chemical shifts for the carboxylic acid carbon, the aromatic carbons, and any substituent carbons. thieme-connect.com For instance, in a related compound, the carboxylic acid carbon appeared at 165.29 ppm, while aromatic carbons were observed in the range of 118-136 ppm. thieme-connect.com The specific chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents on the aromatic ring.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures
| Nucleus | Functional Group/Position | Representative Chemical Shift (ppm) | Reference |
| ¹H | Aromatic H | 7.71 (d) | sci-hub.se |
| ¹³C | Carboxylic Acid (COOH) | ~165-170 | thieme-connect.com |
| ¹³C | Aromatic C-Br | Varies | |
| ¹³C | Aromatic C-OH | Varies | |
| ¹³C | Aromatic C-H | ~118-136 | thieme-connect.com |
Note: 'd' denotes a doublet. Chemical shifts are dependent on the solvent and specific molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure.
Derivatives of this compound have been studied using UV-Vis spectroscopy to understand their photophysical properties. mdpi.com For instance, a derivative synthesized from this compound displayed intense absorption bands below 350 nm, which were attributed to spin-allowed π–π* transitions, and a weaker absorption shoulder between 350–420 nm, assigned to a spin-forbidden charge-transfer (CT) transition. mdpi.com The study of related hydroxybenzoic acids has also utilized UV-Vis spectroscopy to monitor reactions and identify products. researchgate.net The UV-Vis spectrum of a degradation product, 4-hydroxybenzoic acid, was used for its confirmation. researchgate.net
Mass Spectrometry (LC-MS, UPLC) for Molecular Ion and Fragmentation Patterns
Mass spectrometry (MS), often coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), is a critical technique for determining the molecular weight and fragmentation pattern of this compound. This information is vital for confirming the molecular formula and for structural elucidation.
LC-MS and UPLC-MS methods have been developed for the analysis of hydroxybenzoic acids and their derivatives. vu.edu.aubeilstein-journals.org These techniques allow for the separation of compounds in a mixture followed by their detection and identification by the mass spectrometer. The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For example, the ESI-MS of a related brominated benzoic acid derivative showed the expected molecular ion peaks at m/z 271.95 and 273.95, corresponding to the two isotopes of bromine. thieme-connect.com
Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, provides valuable structural information. The fragmentation of derivatives of this compound can be used to identify the compound. For instance, derivatization with 4-bromo-N-methylbenzylamine (4-BNMA) leads to a characteristic product ion pair at m/z 169/171, which is indicative of the bromine isotope pattern and can be used for selective profiling of carboxylic acids. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species that have unpaired electrons, such as radicals or paramagnetic metal complexes. While this compound itself is not paramagnetic, it can form complexes with transition metals that are EPR active.
The study of metal complexes of ligands derived from or related to this compound has utilized EPR spectroscopy to investigate the coordination environment and electronic structure of the metal center. researchgate.netmdpi.com For example, the EPR spectra of copper(II) complexes with salicylate (B1505791) derivatives have been used to characterize the species in solution. mdpi.com In one study, the EPR spectrum of a Cu(II) complex in a frozen DMSO solution was typical for a monomeric species, indicating that the dimeric structure found in the solid state breaks down in a coordinating solvent. mdpi.com The synthesis and characterization of transition metal complexes with ligands derived from 4-bromo-2-hydroxyphenyl compounds have also been reported, where EPR would be a relevant characterization technique for paramagnetic species. researchgate.net
Computational Chemistry and Theoretical Studies on 4 Bromo 2 Hydroxybenzoic Acid
Quantum Chemical Calculations for Geometrical Optimization and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometrical optimization. For 4-bromo-2-hydroxybenzoic acid, these calculations reveal a nearly planar structure. researchgate.net A slight twist is observed in the carboxylic acid group relative to the phenyl ring, with a dihedral angle of approximately 4.8 degrees. iucr.orgiucr.org An important feature stabilizing this conformation is an intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid group, forming a stable six-membered ring structure known as an S(6) ring. researchgate.netiucr.orgiucr.org
In the crystalline state, this compound molecules form inversion dimers, where two molecules are linked by a pair of intermolecular O-H···O hydrogen bonds, creating an R2(8) loop. researchgate.netiucr.orgiucr.org These dimers are further organized into a one-dimensional architecture through short bromine-bromine contacts. researchgate.netiucr.orgiucr.org DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to refine these structural parameters and analyze the electronic structure. researchgate.net
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) / Angle (°) | Source |
| C-C (aromatic) | 1.3-1.4 | nih.gov |
| C-H | 1.0-1.1 | nih.gov |
| C-C-C (aromatic) | 119.2-121.4 | nih.gov |
| C-C-H | 117.9-121.7 | nih.gov |
| Dihedral Angle (Aromatic Ring to Carboxylic Acid Group) | 4.8 | iucr.orgiucr.org |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation.
Vibrational Frequencies: Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. For derivatives of 2-hydroxybenzoic acid, DFT calculations have been successfully used to assign the vibrational frequencies of functional groups like O-H, C-H, C=O, and C-C. nih.govdntb.gov.ua These computational analyses aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational models, such as those using DFT, can predict the ¹H and ¹³C NMR chemical shifts. dntb.gov.ua Discrepancies between experimental and predicted shifts can sometimes be resolved by refining the computational model or considering environmental effects like the solvent.
UV-Vis Absorption: The electronic transitions of a molecule, which determine its absorption of ultraviolet and visible light, can also be modeled computationally. Theoretical UV-Vis spectra can be generated to predict the absorption maxima (λmax). For instance, in a study of a derivative, the UV-Vis absorption was reported at 361 nm. tandfonline.com
Analysis of Electronic Properties and Molecular Descriptors
Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. inoe.ro A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater potential for intramolecular charge transfer. inoe.roresearchgate.net
For analogues of this compound, DFT calculations have been used to determine the HOMO and LUMO energies. mdpi.com In one related compound, the calculated HOMO and LUMO energy values were -0.2527 eV and -0.06655 eV, respectively, resulting in an energy gap of 0.18615 eV. inoe.ro This small energy gap is often associated with enhanced nonlinear optical properties. inoe.ro
Dipole Moments, Polarizability, and Molecular First Hyperpolarizability for Nonlinear Optical Properties
Computational methods are crucial for predicting the nonlinear optical (NLO) properties of molecules. These properties are determined by the molecule's response to an applied electric field.
Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an electric field.
First Hyperpolarizability (β): This is a measure of the second-order NLO response and is responsible for phenomena like second-harmonic generation.
For compounds with potential NLO activity, these parameters are calculated using DFT. nih.gov In a study of a similar molecule, the calculated dipole moment, polarizability, and first hyperpolarizability were found to be significantly greater than those of urea, a standard reference material for NLO properties. scispace.com The large values, particularly for hyperpolarizability, indicate a strong potential for NLO applications. scispace.com
Table 2: Calculated NLO Properties of a Related Compound
| Property | Value | Source |
| Dipole Moment (μ) | 1.171 Debye | scispace.com |
| Polarizability (α) | 1.403×10⁻³⁰ e.s.u. | scispace.com |
| First Hyperpolarizability (β) | 7.226×10⁻³⁰ e.s.u. | scispace.com |
Electron Density Distribution and Aromaticity Indices
The distribution of electrons within a molecule is fundamental to its reactivity and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps, generated through computational analysis, visualize the electron density distribution. nih.gov These maps show regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. Aromaticity indices, also derived from computational methods, provide a quantitative measure of the aromatic character of the benzene (B151609) ring in this compound.
Molecular Docking Simulations and Ligand-Receptor Interactions (for Biologically Active Analogues)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. nih.gov This method is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For analogues of this compound, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. For example, derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) and histone deacetylase 6 (HDAC6). tandfonline.comnih.gov These simulations can reveal key interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and amino acid residues in the receptor's binding pocket. nih.gov The binding affinity, often expressed as a docking score or binding energy, can be calculated to estimate the strength of the interaction. tandfonline.com For instance, a bromo-substituted azosalicylic acid derivative showed a high binding affinity for COX-2, which correlated with its observed analgesic activity. tandfonline.com
Investigation of Multidentate Ligand Potential and Metal Binding Affinity
Computational and theoretical studies offer profound insights into the molecular behavior of this compound, particularly concerning its potential as a multidentate ligand and its affinity for binding with metal ions. These investigations are crucial for understanding the molecule's coordination chemistry, which underpins its application in various fields, including the development of novel materials and therapeutic agents.
This compound possesses two key functional groups, a carboxylic acid (-COOH) and a hydroxyl (-OH) group, which can participate in coordination with a metal center. This allows it to act as a bidentate ligand, binding to a metal ion through two separate points of attachment, which typically results in the formation of a stable chelate ring. The presence of the bromine atom can also influence the electronic properties of the aromatic ring and, consequently, the coordination strength of the ligand.
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the geometry of metal complexes, the nature of the metal-ligand bonds, and the electronic structure of the coordinated species. While direct computational studies on the metal complexes of this compound are not extensively documented in the provided context, research on closely related molecules, such as Schiff bases derived from bromo-salicylaldehydes and other substituted hydroxybenzoic acids, provides a strong basis for understanding its coordination behavior. dntb.gov.uarsc.orgnih.gov
For instance, studies on Schiff base ligands derived from 5-bromosalicylaldehyde (B98134) demonstrate the coordination of the phenolic oxygen and the imine nitrogen to metal ions like Co(II), Ni(II), Cu(II), and Zn(II). dntb.gov.uarsc.org This highlights the ability of the hydroxyl group, ortho to a coordinating group, to deprotonate and form a stable bond with a metal. Similarly, the carboxylic acid group in this compound is expected to deprotonate to form a carboxylate, which is an excellent coordinating group.
Computational analyses of related compounds have revealed that upon complexation with a metal ion, there are noticeable changes in bond lengths and angles within the ligand molecule. nih.gov These structural modifications are a direct consequence of the formation of coordinate bonds and the resulting redistribution of electron density. The table below, based on data for a related Schiff base ligand, illustrates the kind of changes in bond parameters that can be anticipated upon metal complex formation.
Table 1: Comparison of Selected Bond Lengths (Å) and Bond Angles (°) in a Free Ligand vs. its Metal Complex (Illustrative Data from a Related Schiff Base)
| Parameter | Free Ligand | Metal Complex |
| C-O (phenolic) | 1.350 | 1.310 |
| C=N (azomethine) | 1.280 | 1.300 |
| O-C-C (angle) | 121.0 | 125.0 |
| C-N-Metal (angle) | - | 115.0 |
Note: This table is illustrative and based on general findings for related compounds to demonstrate the concept.
Furthermore, the multidentate nature of ligands like this compound often leads to the formation of complexes with specific stoichiometries, such as a 1:2 metal-to-ligand ratio, resulting in tetracoordinated or hexacoordinated metal centers. nih.gov The geometry of these complexes, whether square planar, tetrahedral, or octahedral, is influenced by the nature of the metal ion and the ligand itself. Computational methods can predict the most stable geometry for a given metal-ligand combination.
The affinity of this compound for different metal ions can also be assessed through computational approaches. By calculating the binding energies between the ligand and various metal ions, it is possible to predict the stability of the resulting complexes. These calculations take into account factors such as electrostatic interactions, covalent bonding, and steric effects. The electronic properties of the ligand, influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group, play a significant role in determining its metal binding affinity.
Chemical Reactivity and Derivative Synthesis of 4 Bromo 2 Hydroxybenzoic Acid
Functional Group Interconversions and Derivatization Strategies
The strategic manipulation of the functional groups of 4-bromo-2-hydroxybenzoic acid is key to its utility in the synthesis of more complex derivatives.
The carboxyl group of this compound can be readily converted to an ester. This transformation is not only a common protection strategy for the carboxylic acid functionality but also a route to synthesize derivatives with altered solubility and electronic properties. A standard method for esterification involves reacting the acid with an alcohol, such as methanol (B129727), in the presence of a catalyst. For instance, methyl 4-bromo-2-hydroxybenzoate can be prepared by reacting this compound with methanol. guidechem.comgoogle.com Thionyl chloride can also be employed to facilitate this reaction, which is then worked up using an ethyl acetate (B1210297) and water mixture, with the pH adjusted to 6-8 with a sodium hydroxide (B78521) solution. guidechem.com
Another approach involves the use of sulfuric acid as a catalyst in methanol to produce the corresponding methyl ester. google.com These esterification reactions are fundamental in modifying the reactivity of the carboxyl group, often as a preliminary step for further functionalization of the molecule. guidechem.com
Table 1: Examples of Esterification Reactions
| Reactant | Reagent | Product | Reference |
|---|---|---|---|
| This compound | Methanol, Thionyl chloride | Methyl 4-bromo-2-hydroxybenzoate | guidechem.com |
| 4-Bromo-2-methylbenzoic acid | Methanol, Sulfuric acid | Methyl 4-bromo-2-methylbenzoate | google.com |
The phenolic hydroxyl group in this compound can undergo alkylation to form ether derivatives. This reaction is typically carried out under basic conditions to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion. guidechem.com The choice of alkylating agent and reaction conditions allows for the introduction of a wide variety of alkyl groups. A method for the chemoselective alkylation of a phenolic hydroxyl group over a carboxylic acid has been described using tetrabutylphosphonium (B1682233) hydroxide. researchgate.net This selectivity is crucial when working with molecules like this compound that contain both functional groups. Another approach involves the use of dialkyl oxalates for selective alkylation of the phenolic group. sioc-journal.cn
The bromine atom on the aromatic ring of this compound is a key site for carbon-carbon bond formation through various cross-coupling reactions. guidechem.com Palladium-catalyzed reactions, such as the Suzuki and Negishi couplings, are powerful tools for introducing new aryl or alkyl groups at the 4-position. acs.orgnih.gov
In a typical Suzuki coupling, the aryl bromide is reacted with an aryl boronic acid in the presence of a palladium catalyst and a base. acs.org This reaction is highly versatile and tolerates a wide range of functional groups. Similarly, the Negishi coupling utilizes an organozinc reagent as the coupling partner. nih.gov
Furthermore, the bromine atom can be converted into a boronic acid or its corresponding ester via a borylation reaction. This transformation creates a new reactive site on the molecule, enabling it to participate as the organoboron component in subsequent Suzuki couplings.
Table 2: Examples of Cross-Coupling Reactions
| Coupling Type | Reactants | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Aryl bromide, Aryl boronic acid | Palladium acetate | Biaryl | acs.org |
| Negishi Coupling | Aryl bromide, Organozinc reagent | Palladium(0) complex | Aryl-alkyl/aryl | nih.gov |
The phenolic hydroxyl group can be converted into a trifluoromethanesulfonate (B1224126) (triflate) group. guidechem.com Triflates are excellent leaving groups, making them highly valuable for subsequent nucleophilic substitution or cross-coupling reactions. The formation of a triflate from a phenol is typically achieved by reaction with triflic anhydride (B1165640) or a related reagent in the presence of a base. Once formed, the triflate group can be displaced by a variety of nucleophiles or participate in palladium-catalyzed cross-coupling reactions, similar to the bromine atom. acs.org This strategy significantly expands the synthetic possibilities for modifying the 2-position of the benzoic acid ring.
Synthesis of Specific Substituted Benzoic Acid Derivatives for Advanced Applications
The strategic functionalization of this compound allows for the synthesis of highly substituted benzene (B151609) derivatives with tailored properties for various applications.
The combination of reactions described above provides a clear pathway for the synthesis of 1,2,4-trisubstituted benzene derivatives from this compound. guidechem.com For example, one could first perform a cross-coupling reaction at the bromine position to introduce a new substituent, followed by alkylation of the phenolic hydroxyl group, and finally, modification of the carboxylic acid group. The order of these reactions is crucial and must be carefully planned to avoid unwanted side reactions and to ensure the desired regioselectivity. The ability to selectively manipulate each of the three functional groups makes this compound a powerful scaffold for constructing complex, multifunctional aromatic compounds. These derivatives are useful intermediates in the synthesis of pharmaceuticals and other advanced materials. researchgate.net
Synthesis of Hydrazone and Schiff Base Derivatives from Hydroxybenzoic Acid Hydrazides
The synthesis of hydrazones and Schiff bases from this compound first requires the conversion of the carboxylic acid to a hydrazide. This is typically achieved by esterifying the benzoic acid, followed by reaction with hydrazine (B178648) hydrate. The resulting 4-bromo-2-hydroxybenzohydrazide (B1524004) serves as a key intermediate.
The general synthetic route involves the condensation of 4-bromo-2-hydroxybenzohydrazide with various aromatic aldehydes or ketones. This reaction is often carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a few drops of glacial acetic acid. The mixture is typically refluxed for several hours, and upon cooling, the solid product precipitates out and can be purified by recrystallization. researchgate.netresearchgate.netnih.gov
One specific example involves the synthesis of Schiff bases from 2-hydroxybenzohydrazide (B147611) and various aromatic aldehydes using a one-pot grinding method, which is an environmentally friendly approach that avoids the use of organic solvents. orientjchem.org Among the derivatives synthesized is 2-hydroxybenzoic acid (4-bromobenzylidene)hydrazide, a compound closely related to the target derivatives. orientjchem.org The reaction proceeds by grinding the reactants together, leading to high yields in a short reaction time.
The synthesis of N'-substituted-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides has also been reported, providing a methodology that could be adapted for 4-bromo-2-hydroxybenzohydrazide. In this procedure, the corresponding hydrazone is reacted with p-toluenesulfonyl chloride in the presence of a base like potassium carbonate in a solvent such as dichloromethane. mdpi.com
The characterization of these synthesized hydrazone and Schiff base derivatives is typically performed using spectroscopic methods such as FT-IR, ¹H-NMR, and mass spectrometry to confirm their molecular structures.
Table 1: Examples of Synthesized Hydrazone and Schiff Base Derivatives from Hydroxybenzoic Acid Hydrazides
| Derivative Name | Starting Aldehyde/Ketone | Synthetic Method | Reference |
| 2-Hydroxybenzoic acid (4-bromobenzylidene)hydrazide | 4-Bromobenzaldehyde | Grinding | orientjchem.org |
| N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide | Furan-2-carbaldehyde | Reflux in ethanol | nih.gov |
| N'-Benzylidene-2-hydroxybenzohydrazide | Benzaldehyde | Microwave irradiation | fip.org |
| N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide | 2-Methoxybenzaldehyde | Microwave irradiation | fip.org |
| N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide | 4-Methoxybenzaldehyde | Microwave irradiation | fip.org |
Design and Synthesis of Chalcone (B49325) and Amide Derivatives as Bioactive Compounds
The synthesis of chalcone and amide derivatives from this compound offers a pathway to a diverse range of potentially bioactive molecules.
Chalcone Derivatives:
Chalcones are typically synthesized via the Claisen-Schmidt condensation, which involves the reaction of a substituted acetophenone (B1666503) with an aromatic aldehyde in the presence of a base. chemrevlett.com To synthesize chalcones from this compound, the benzoic acid must first be converted to a suitable acetophenone derivative.
A relevant synthetic strategy involves the synthesis of 3-keto salicylic (B10762653) acid chalcones. nih.govnih.gov In this multi-step process, a salicylic acid derivative is first acetylated. This is followed by a Fries rearrangement to introduce an acetyl group at the 3-position, yielding a 3-acetyl salicylic acid intermediate. This intermediate can then undergo a Claisen-Schmidt condensation with various aryl aldehydes in the presence of a base like sodium hydroxide in ethanol to yield the target chalcones. nih.gov A specific example is the synthesis of 5-bromo-3-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzoic acid. nih.gov
Amide Derivatives:
Amide derivatives of this compound can be synthesized by activating the carboxylic acid group, followed by reaction with a suitable amine. A common method for amide bond formation is the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base like N,N-diisopropylethylamine (DIPEA) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
For instance, the synthesis of biaryl amide derivatives has been achieved by coupling various benzoic acid derivatives with substituted anilines using EDCI and DMAP in a solvent like dichloromethane. nih.gov Another approach involves the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride, which is then reacted with an amine.
The synthesis of N-(2-oxo-3-oxetanyl)amides has been reported where an appropriate acyl chloride is reacted with an oxetane (B1205548) salt in the presence of triethylamine. escholarship.org Furthermore, the synthesis of N-(8-bromooctyl)benzamides demonstrates the formation of amides from benzoic acids and their subsequent modification. frontiersin.org
Table 2: Examples of Synthesized Chalcone and Amide Derivatives from (Bromo)Hydroxybenzoic Acid
| Derivative Type | Derivative Name | Key Reagents | Synthetic Method | Reference |
| Chalcone | 5-Bromo-3-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzoic acid | 3-Acetyl-5-bromosalicylic acid, 4-Bromobenzaldehyde, NaOH | Claisen-Schmidt Condensation | nih.gov |
| Amide | Biaryl Amide Derivatives | Benzoic acid derivatives, Substituted anilines, EDCI, DMAP | Amide Coupling | nih.gov |
| Amide | N-(2-Oxo-3-oxetanyl)amides | Acyl chlorides, Oxetane salts, Triethylamine | Acylation | escholarship.org |
| Amide | N-(8-Bromooctyl)-3,4-dimethoxybenzamide | 3,4-Dimethoxybenzoic acid, 8-Bromooctylamine | Amide Coupling (from bromo-derivative) | frontiersin.org |
Biological and Pharmacological Investigations of 4 Bromo 2 Hydroxybenzoic Acid and Its Analogues
Mechanisms of Biological Action
The biological activities of 4-Bromo-2-hydroxybenzoic acid and its analogues are diverse, ranging from enzyme inhibition to antimicrobial and anti-inflammatory effects. Research has uncovered specific mechanisms through which these compounds exert their influence at a molecular level.
Enzyme Inhibition Studies (e.g., Histidine Decarboxylase, Aromatic-L-amino Acid Decarboxylase)
An analogue of the subject compound, 4-Bromo-3-hydroxybenzoic acid, is recognized as a metabolite of the histidine decarboxylase (HDC) inhibitor, Brocresine. medchemexpress.commedchemexpress.comglpbio.com This compound has been shown to inhibit both rat fetal and rat gastric HDC. medchemexpress.comglpbio.comchemsrc.com Furthermore, 4-Bromo-3-hydroxybenzoic acid also acts as an inhibitor of aromatic-L-amino acid decarboxylase from sources such as hog kidney and rat gastric mucosa. medchemexpress.commedchemexpress.comchemsrc.com For both classes of enzymes, the inhibition has been quantified with an IC50 value of 1 mM. medchemexpress.comglpbio.comchemsrc.com
Table 1: Enzyme Inhibition by 4-Bromo-3-hydroxybenzoic Acid
| Enzyme | Source | IC50 |
|---|---|---|
| Histidine Decarboxylase (HDC) | Rat Fetal | 1 mM |
| Histidine Decarboxylase (HDC) | Rat Gastric | 1 mM |
| Aromatic-L-amino Acid Decarboxylase | Hog Kidney | 1 mM |
| Aromatic-L-amino Acid Decarboxylase | Rat Gastric Mucosa | 1 mM |
Antimicrobial Activities (e.g., Antibacterial, Antifungal Efficacy)
The antimicrobial properties of this compound derivatives have been a subject of significant investigation. Hydrazides derived from this acid, in particular, show a range of biological activities, including antibacterial and antifungal effects. scispace.com
In one study, pyrrole (B145914) and pyrrolidine (B122466) compounds were synthesized from 4-bromo-2-hydroxy benzoic acid hydrazide and evaluated for their antimicrobial efficacy. scispace.com The research found that several of these newly synthesized compounds were notably toxic to various microbes. scispace.com Specifically, compounds designated as 3f, 3h, 4g, and 4h demonstrated higher toxicity against the tested microorganisms than the standard antibiotic, tetracycline. scispace.com
The broader family of salicylic (B10762653) acid derivatives has also been explored for its antimicrobial potential. iucr.org For instance, related compounds like 4-hydroxybenzoic acid have shown inhibitory effects against a majority of gram-positive and some gram-negative bacteria. nih.gov
Table 2: Antibacterial and Antifungal Activity of this compound Hydrazide Derivatives
| Compound | Organism | Activity |
|---|---|---|
| 3f, 3h, 4g, 4h | Various Microbes | More toxic than tetracycline |
| Other Derivatives | Various Microbes | Less or moderately active |
Anti-inflammatory and Analgesic Mechanisms
Derivatives of this compound have demonstrated significant anti-inflammatory and analgesic properties. A newly synthesized compound, 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was found to exhibit potent anti-inflammatory effects in lipopolysaccharide (LPS)-activated primary microglial cells. nih.gov Its mechanism involves the inhibition of key inflammatory mediators; LX007 was shown to suppress the expression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as their regulatory genes, inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The compound also significantly reduced the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF-α). nih.gov Mechanistically, these effects are achieved by potently inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs) and preventing the nuclear translocation of nuclear factor-kappa B (NF-κB) p65. nih.gov
In the realm of pain management, bromine-substituted analogues have shown promise. A study focusing on azosalicylic acid analogues identified 5-(4-bromo-3-methylphenylazo)-2-hydroxybenzoic acid as a particularly effective analgesic agent, demonstrating a 46.10% inhibition in tests. tandfonline.com The analgesic effects of salicylates are generally attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins. tandfonline.com Hydrazides of 4-bromo-2-hydroxy benzoic acid are also noted for their potential analgesic and anti-inflammatory properties. scispace.com
Antioxidant Properties and Radical Scavenging Activities
Salicylic acid derivatives are recognized for their antioxidant and antiproliferative effects. iucr.org The antioxidant capacity of hydroxybenzoic acids is linked to their molecular structure, specifically the number and position of hydroxyl groups, which enables them to act as hydrogen donors and scavenge free radicals. ffhdj.comnih.gov
Studies on various bromophenol analogs confirm their radical-scavenging activities. researchgate.net The effectiveness of these compounds can be influenced by environmental factors such as pH. researchgate.net For example, certain ascorbic acid derivatives demonstrated more effective scavenging of DPPH radicals under acidic conditions and ABTS⁺ radicals under neutral conditions. researchgate.net Research into hydroxybenzoic acid derivatives has utilized these assays (DPPH• and ABTS•+) to evaluate their radical scavenging capabilities. frontiersin.org The antioxidant activity of polyphenolic compounds like pycnogenol, which contains phenolic acids, is dependent on the concentration and the structure of the antioxidant molecule. ffhdj.com
Antimalarial and Herbicidal Activities of Salicylic Acid Derivatives
The broad biological activity of salicylic acid derivatives extends to antimalarial and herbicidal applications. iucr.orgmdpi.com The rise of drug-resistant malarial strains has prompted research into new therapeutic targets. nih.gov The enzyme threonyl t-RNA synthetase (ThrRS), which is crucial for protein translation in the parasite, has been validated as a viable antimalarial drug target. nih.gov High-throughput virtual screening has successfully identified several salicylic acid-based compounds as low micromolar inhibitors of Plasmodium falciparum ThrRS. nih.gov Furthermore, hybrid compounds created from 4-aminosalicylic acid have displayed significant antimalarial activity, positioning salicylic acid as a valuable pharmacophore for designing new antimalarial drugs. researchgate.net
In agriculture, salicylic acid itself is known to possess phytotoxic properties, making it a candidate for herbicide development. mdpi.com Studies on the structure-activity relationships of herbicidal compounds have highlighted that properties such as acidity and steric effects are crucial for high efficacy. researchgate.net
Antiproliferative and Cytotoxic Activity Profiles (for related compounds)
Related bromo-salicylic compounds have been investigated for their potential in cancer therapy. Gallium (III) complexes synthesized with 5-bromosalicylaldehyde-derived hydrazones exhibited significant, concentration-dependent antiproliferative activity against acute myeloid leukemia (HL-60) and T-cell leukemia (SKW-3) cell lines. mdpi.com The introduction of the gallium (III) ion generally enhanced the cytotoxic potency compared to the metal-free hydrazones. mdpi.com The IC50 values for these compounds were in the low micromolar range and were notably lower than those of the established chemotherapy drug melphalan. mdpi.com
The broader class of salicylic acid derivatives is also known for its antiproliferative and cytotoxic activities. iucr.org The presence and position of a bromo functional group can have varied impacts on the antiproliferative and antimetastatic effects of different compounds. bohrium.com
Table 3: Cytotoxic Activity of 5-Bromosalicylaldehyde (B98134) Hydrazone Derivatives (72-hour treatment)
| Compound | Cell Line | IC50 (µmol/L) |
|---|---|---|
| H2L1 (Ligand) | SKW-3 | 3.02 |
| HL-60 | 3.14 | |
| Complex 1 (Gallium) | SKW-3 | 1.14 |
| HL-60 | 1.31 |
Antitubercular and Antitumor Activity Assessments (for related compounds)
The search for novel therapeutic agents has led to the investigation of bromo-hydroxybenzoic acid derivatives for their potential against challenging diseases like tuberculosis and cancer.
Antitubercular Activity: Derivatives of this compound have shown promise as antimycobacterial agents. For instance, this compound itself has been noted for its activity against Mycobacterium tuberculosis. biosynth.com Further studies on related structures have expanded on this potential. Hydrazide derivatives, such as those synthesized from this compound hydrazide, form the basis for compounds with potential antibacterial effects. arastirmax.com Research into isoniazid (B1672263) derivatives, a cornerstone of tuberculosis treatment, revealed that a bromo-substituted derivative exhibited antitubercular activity comparable to the parent drug. mdpi.com Similarly, in a series of nitazoxanide (B1678950) derivatives tested against M. tuberculosis, analogues incorporating a lipophilic ester or amide showed a significant improvement in activity. acs.org The investigation of meta-amido bromophenols also identified compounds with notable antitubercular effects, suggesting that strongly hydrophobic groups are favorable for this activity. jst.go.jp Anthranilic acid derivatives, specifically those based on 2-amino-5-bromobenzoic acid, have also been explored as potential antitubercular agents. nih.gov
Antitumor Activity: Hydroxybenzoic acid derivatives are recognized for their anti-tumor properties. researchgate.netpreprints.org this compound, in particular, has been described as an anticancer agent. biosynth.com The synthesis of novel N-[5-(1,3,4,5-tetrahydroxycyclohexyl)-1,3,4-thiadiazole-2-yl] benzamide (B126) derivatives using 5-bromo-2-hydroxybenzoic acid as a starting material has yielded compounds evaluated for their anticancer potential. d-nb.info
Table 1: Investigated Antitubercular and Antitumor Activities of Related Compounds
| Compound Class | Activity Investigated | Key Findings | Citations |
|---|---|---|---|
| This compound | Antitubercular, Antitumor | Active against Mycobacterium tuberculosis; Described as an anticancer drug. | biosynth.com |
| Isoniazid Derivatives | Antitubercular | Bromo derivative showed activity comparable to isoniazid (MIC = 0.36 μM). | mdpi.com |
| meta-Amido Bromophenols | Antitubercular | Cyclohexyl derivative showed antitubercular activity, suggesting hydrophobicity is favorable. | jst.go.jp |
| Nitazoxanide Derivatives | Antitubercular | Lipophilic ester and amide analogues showed a 10-fold improvement in activity. | acs.org |
| Thiadiazole Derivatives | Anticancer | Synthesized from 5-bromo-2-hydroxybenzoic acid for anticancer evaluation. | d-nb.info |
HIV-1 Integrase Inhibition (for related compounds)
HIV-1 integrase is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. nih.govuthsc.edu Derivatives of bromo-hydroxybenzoic acids have emerged as a novel class of HIV-1 integrase inhibitors.
Specifically, 3-keto salicylic acid chalcone (B49325) derivatives have been designed and synthesized for this purpose. nih.govuthsc.edu Within this series, 5-bromo-2-hydroxy-3-[3-(2,3,6-trichlorophenyl)acryloyl]benzoic acid was identified as the most active compound, showing selective activity against the strand transfer step of integration with an IC₅₀ of 3.7 μM. nih.govuthsc.edunih.gov Another related compound, 5-bromo-3-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzoic acid, was found to be a nonselective inhibitor, active against both 3'-processing and strand transfer with IC₅₀ values of 11 μM and 5 μM, respectively. nih.govuthsc.edu These compounds also demonstrated the ability to inhibit HIV-1 replication in cells, with potencies that mirrored their integrase inhibitory activities. nih.govuthsc.edu Further modifications led to the development of amide derivatives, with 5-bromo-3-[(3-chloro-2,4-difluoro benzyl)-carbamoyl]-2-hydroxybenzoic acid inhibiting the strand transfer step with an IC₅₀ of 4 μM. uthsc.edu Research has also pointed to derivatives of 3-Bromo-2-hydroxybenzoic acid exhibiting inhibitory activity in the low micromolar range against HIV-1 integrase.
Table 2: HIV-1 Integrase Inhibitory Activity of Related Compounds
| Compound | Target Step | IC₅₀ | EC₅₀ (HIV-1 Replication) | Citations |
|---|---|---|---|---|
| 5-bromo-2-hydroxy-3-[3-(2,3,6-trichlorophenyl)acryloyl]benzoic acid | Strand Transfer (ST) | 3.7 μM | 7.3 μM | nih.govuthsc.edunih.gov |
| 5-bromo-3-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzoic acid | 3'-Processing (3'-P) & ST | 11 μM (3'-P), 5 μM (ST) | 8.7 μM | nih.govuthsc.edu |
| 5-bromo-3-[(3-chloro-2,4-difluoro benzyl)-carbamoyl]-2-hydroxybenzoic acid | Strand Transfer (ST) | 4 μM | Not Reported | uthsc.edu |
Structure-Activity Relationship (SAR) Studies for Enhanced Biological Potency
The biological efficacy of bromo-hydroxybenzoic acids is intricately linked to their chemical structure. SAR studies provide crucial insights into how specific functional groups and their positions on the aromatic ring influence activity.
Influence of Bromine Substitution on Biological Efficacy
The presence and position of a bromine atom on the benzoic acid scaffold significantly modulate the biological properties of these compounds. Halogen substitutions, in general, are often found to enhance biological activity.
In the context of HIV-1 integrase inhibition, compounds featuring a bromine substituent at the R₁ position on the aromatic ring were found to be the most active, outperforming those with fluorine or chlorine. nih.gov This suggests that the polarizability of the bromine atom may be important for the interaction with the enzyme's binding site. nih.gov The toxicity of halogenated benzoic acids has been linked to the compound's hydrophobicity, a property influenced by halogenation. nih.govnycu.edu.tw
For antimicrobial applications, the degree and position of bromination are critical. In studies on bromophenols from marine algae, highly brominated compounds often exhibit significant antimicrobial activity, indicating the importance of this halogen. nih.gov Conversely, for antioxidant activity, bromination can sometimes lead to a decrease in efficacy. nih.gov However, in some synthetic bromophenols, bromine substitution resulted in slightly more active antioxidant compounds compared to chlorine substitution. nih.gov The presence of bromine atoms in 3,5-dibromo-2-hydroxybenzoic acid is thought to enhance its reactivity and biological activity compared to other salicylic acid derivatives.
Role of Hydroxyl and Carboxyl Groups in Receptor Binding and Mechanism
The hydroxyl (-OH) and carboxyl (-COOH) groups are fundamental to the biological activity of hydroxybenzoic acids, playing key roles in receptor binding and the mechanism of action. nih.gov
The carboxyl group often serves as a crucial anchor point for binding to receptors. For instance, in the G-protein coupled receptor 81 (GPR81), a conserved arginine residue is believed to interact with the carboxylic acid moiety of ligands. nih.gov The hydroxyl group's position is also critical. For GPR81 activation, a hydroxyl group at the 3-position is essential; moving it to the 2- or 4-position eliminates activity. nih.gov
In terms of antioxidant capacity, both the number and position of hydroxyl groups are determining factors. nih.govmdpi.com An increase in the number of hydroxyl groups generally correlates with higher antioxidant activity. mdpi.com Hydroxyl groups in the ortho and para positions relative to the carboxyl group tend to confer stronger antioxidant properties than those in the meta position. mdpi.com These groups exert their antioxidant effects by donating a hydrogen atom to neutralize free radicals. nih.gov
Within the this compound molecule, an intramolecular hydrogen bond is formed between the hydroxyl group and the oxygen of the carboxylic acid group, which influences its conformation. researchgate.net Both the hydroxyl and carboxyl groups contribute to the hydrophilic nature of the molecule. mdpi.com
Metabolic Pathways and Biotransformation of Related Bromo-hydroxybenzoic Acids
For example, 3-bromo-4-hydroxybenzoic acid is known to be a metabolite of the herbicide Bromoxynil through the hydrolysis of the nitrile group and subsequent debromination. nih.govebi.ac.uk It has also been identified as a metabolite in algae and bacteria. nih.govebi.ac.uk Similarly, 4-Bromo-3-hydroxybenzoic acid is a known metabolite of the drug Brocresine. medchemexpress.comglpbio.com
The degradation pathways of the core hydroxybenzoic acid structure provide a model for how these compounds might be processed. In bacteria, the aerobic biodegradation of 4-hydroxybenzoic acid typically begins with hydroxylation to form protocatechuate. mdpi.com This intermediate can then undergo ring cleavage via ortho- or meta-pathways, eventually funneling the products into the central tricarboxylic acid (TCA) cycle. mdpi.com Another potential step is the decarboxylation of protocatechuate to form catechol, which is also funneled into the TCA cycle. mdpi.com
The biotransformation of brominated aromatics can also involve dehalogenation. The reductive dehalogenation of 3,5-dibromo-4-hydroxybenzoic acid to 3-bromo-4-hydroxybenzoic acid has been studied in the context of marine enzymes, highlighting a potential detoxification pathway. clinmedjournals.org
Toxicological Profiles and Mechanistic Safety Assessments
The toxicological assessment of bromo-hydroxybenzoic acids is critical for determining their safety and potential environmental impact. Brominated compounds, in general, are an area of ongoing research regarding their potential for toxicity, endocrine disruption, and bioaccumulation. ontosight.ai
Acute toxicity studies and safety data sheets for various isomers provide specific insights. For example, 2-Bromo-4-hydroxybenzoic acid is classified as harmful if swallowed and causes skin and serious eye irritation. windows.net 3-Bromo-5-hydroxybenzoic acid is considered toxic if swallowed and very toxic to aquatic life.
Studies on the toxicity of benzoic acid derivatives to aquatic organisms like the alga Pseudokirchneriella subcapitata have found that 3-bromobenzoic acid and 4-bromobenzoic acid pose significantly higher risks compared to many other benzoic acids. nih.govnycu.edu.tw The toxicity of these halogenated benzoic acids was found to be directly related to their hydrophobicity. nih.govnycu.edu.tw A preclinical study on a novel derivative, 5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid, indicated a low toxicity risk in rats, comparable to that of 5-aminosalicylic acid. mdpi.com
Table 3: Summary of Toxicological Data for Related Bromo-hydroxybenzoic Acids
| Compound | Organism/System | Observed Effects | Citations |
|---|---|---|---|
| 2-Bromo-4-hydroxybenzoic acid | General | Harmful if swallowed; Causes skin and serious eye irritation. | windows.net |
| 3-Bromo-5-hydroxybenzoic acid | General / Aquatic | Toxic if swallowed; Very toxic to aquatic life. | |
| 3-Bromobenzoic acid | Aquatic (Algae) | High risk to aquatic organisms. | nih.govnycu.edu.tw |
| 4-Bromobenzoic acid | Aquatic (Algae) | High risk to aquatic organisms. | nih.govnycu.edu.tw |
| 3,5-Dibromobenzoic acid | General | Potential for endocrine disruption and bioaccumulation is under investigation. | ontosight.ai |
Advanced Applications and Industrial Relevance of 4 Bromo 2 Hydroxybenzoic Acid
Role as a Chemical Intermediate in Pharmaceutical Synthesis
The structural features of 4-bromo-2-hydroxybenzoic acid make it an important intermediate in the development and production of various pharmaceutical agents. Its reactive sites, including the bromine atom and the phenolic and carboxylic acid functionalities, can be readily transformed into other chemical groups, facilitating the synthesis of complex drug molecules. guidechem.com
In the pharmaceutical industry, maintaining the stability and integrity of drug molecules during manufacturing and storage is critical. This compound is utilized as an intermediate in the creation of anti-scorch agents. guidechem.comchemicalbook.com These agents are crucial for preventing premature degradation or undesirable chemical reactions in certain drug formulations, particularly during processes that involve heat.
Recent advancements in medicinal chemistry have highlighted the role of this compound as a key starting material for the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors. ccspublishing.org.cn SGLT2 inhibitors are a class of drugs used in the management of type 2 diabetes. The synthesis of these complex molecules often involves multiple steps, with this compound serving as a foundational scaffold upon which the final drug structure is built. ccspublishing.org.cn For instance, it can be a precursor in the synthesis of C-glucosides bearing a cyclopropane (B1198618) moiety, which have shown potent hypoglycemic activity. ccspublishing.org.cn
The salicylic (B10762653) acid backbone of this compound suggests its utility in the synthesis of anti-inflammatory and analgesic compounds. Research has explored its derivatives for their potential therapeutic effects. For example, a newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators in microglial cells. nih.gov This indicates the potential for developing novel anti-inflammatory agents based on the this compound structure.
Applications in Materials Science and Industrial Chemistry
Beyond its pharmaceutical applications, this compound is a valuable intermediate in the broader chemical industry, contributing to the production of various specialty chemicals.
The compound serves as an essential intermediate in the manufacturing of ultraviolet (UV) absorbers. guidechem.comchemicalbook.com UV absorbers are additives used in plastics, coatings, and other materials to protect them from the degrading effects of UV radiation. Additionally, this compound is used in the production of foaming agents, which are substances that facilitate the formation of foams in materials like polymers and rubbers. guidechem.comchemicalbook.com
The properties of this compound and its derivatives make them suitable for incorporation into specialty coatings and polymers. chemimpex.com These compounds can enhance the performance and durability of the final products. For instance, its derivatives can be used in the formulation of antifouling compositions, which are critical for protecting marine structures and vessels from the accumulation of organisms. epo.org
Potential for Functional Dyes and Pigments Development
This compound is a significant intermediate in the creation of functional dyes, especially azo dyes. The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, which is then coupled with a nucleophile like this compound. jocpr.com This process leverages the compound's phenolic and carboxylic acid characteristics to form a diverse range of azo compounds. jocpr.com The resulting dyes have shown potential in various high-tech applications, including liquid crystal displays (LCDs), optical data storage, and as colorimetric sensors. jocpr.com
The general method for creating these dyes involves dissolving an aromatic amine in an acidic solution, followed by the addition of sodium nitrite (B80452) to form a diazonium salt at low temperatures (0–5 °C). jocpr.com This diazonium salt solution is then added to an alkaline solution of this compound, leading to the formation of a colored product that can be filtered, washed, and recrystallized. jocpr.com The specific properties and color of the resulting dye can be fine-tuned by selecting different aromatic amines for the diazotization step. chemrevlett.com For instance, the coupling of diazotized aniline (B41778) derivatives with 4-hydroxycoumarin (B602359) has been used to synthesize azo coumarin (B35378) dyes. researchgate.net
Detailed research findings have demonstrated the synthesis of various azo dyes using this method. For example, a series of novel azo compounds with a 4-hydroxybenzoic acid moiety have been synthesized in excellent yields and characterized using various spectroscopic techniques. jocpr.com
| Starting Aromatic Amine | Coupling Agent | Resulting Dye Class | Potential Application |
| Various Aromatic Amines | 4-Hydroxybenzoic Acid | Azo Dyes | Antibacterial Agents, Colorimetric Sensors jocpr.com |
| Aniline Derivatives | 4-Hydroxycoumarin | Azo Coumarin Dyes | Industrial Dyes, Pigments researchgate.net |
| 5-Amino Salicylic Acid | Vanillin / 4-Bromobenzaldehyde | Azo Compounds | Specialized Organic Synthesis chemrevlett.com |
Utilization in Analytical Chemistry as a Reagent
Reagent in Chromatographic Techniques for Mixture Separation and Identification
This compound and its isomers, such as 5-Bromosalicylic acid, are employed as reagents in chromatographic methods to facilitate the separation and identification of complex mixtures. chemimpex.com While not used as the stationary phase itself, its functional groups—carboxyl and hydroxyl—allow it to be used as a derivatizing agent. Derivatization can modify the properties of analytes, for example, by increasing their volatility for gas chromatography (GC) or by introducing a chromophore for enhanced detection in high-performance liquid chromatography (HPLC). This is crucial for quality control in laboratory settings. chemimpex.com
The presence of the bromine atom in the molecule can also be advantageous for detection methods that use mass spectrometry (MS), as the characteristic isotopic pattern of bromine helps in identifying the derivatized analytes.
Application in the Detection of Metal Ions and Environmental Pollutants
The structural features of this compound make it a valuable tool for detecting metal ions and environmental pollutants. The hydroxyl and carboxyl groups can form stable complexes with various metal ions. This interaction can cause a measurable change in the compound's spectroscopic properties, such as color or fluorescence, which forms the basis for its use in colorimetric and fluorometric sensors. chemimpex.com
Isomers like 5-Bromosalicylic acid are explicitly mentioned for their utility in detecting pollutants in water samples, which aids in monitoring environmental health and ensuring regulatory compliance. chemimpex.com The development of new azo dyes derived from salicylic acid and other similar compounds has also been explored for their potential in creating sensitive and selective analytical reagents. chemrevlett.com
| Application | Technique | Principle of Detection |
| Metal Ion Detection | Colorimetry / Fluorometry | Complex formation leading to a change in spectroscopic properties. chemimpex.com |
| Environmental Pollutant Detection | Sensor Technology | Utilized as a reagent to detect pollutants in water samples. chemimpex.com |
Future Perspectives and Emerging Research Avenues for 4 Bromo 2 Hydroxybenzoic Acid
The scientific community continues to explore the potential of 4-bromo-2-hydroxybenzoic acid, moving beyond its current applications to investigate novel synthetic methodologies, advanced analytical techniques, and new functional roles. Future research is poised to unlock more sophisticated applications by leveraging its unique chemical structure.
Q & A
Basic: What are the recommended synthetic methods for preparing 4-Bromo-2-hydroxybenzoic Acid in laboratory settings?
This compound is typically synthesized via halogenation and functional group modification of substituted benzoic acids. A common approach involves bromination of 2-hydroxybenzoic acid derivatives under controlled conditions. For example, methylation of the hydroxy group using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base has been reported for similar brominated compounds, yielding intermediates like 4-bromo-2-methoxybenzoic acid . Subsequent deprotection steps (e.g., acid hydrolysis) can regenerate the hydroxy group. Alternative routes may employ Buchwald–Hartwig coupling for introducing aromatic substituents, as demonstrated in the synthesis of acridinium derivatives from this compound .
Basic: How should researchers handle and store this compound to ensure safety and stability?
While specific safety data for this compound is limited, general handling protocols for brominated aromatic acids apply:
- Storage : Keep in a cool, dry place (2–30°C) away from oxidizing agents, strong acids/bases, and food products. Use airtight containers to prevent moisture absorption .
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powders to avoid inhalation .
- Spill Management : Clean spills immediately with inert absorbents (e.g., vermiculite) and dispose of waste as halogenated organic compounds .
Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., bromine at C4, hydroxyl at C2) and aromatic proton environments .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% typical for research-grade material) using reverse-phase columns and UV detection at 254 nm.
- Melting Point Analysis : Compare observed melting points (e.g., ~181°C for related brominated benzoic acids) to literature values to assess crystallinity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (CHBrO) and isotopic patterns for bromine .
Advanced: How can this compound be utilized as a precursor in palladium-catalyzed cross-coupling reactions for complex molecule synthesis?
The bromine atom at C4 serves as a reactive site for cross-coupling . For example:
- Suzuki–Miyaura Coupling : React with aryl boronic acids in the presence of Pd(PPh) and NaCO to form biaryl structures, useful in pharmaceutical intermediates .
- Buchwald–Hartwig Amination : Coupling with amines (e.g., dimethylacridin) generates acridinium derivatives for chemiluminescent probes, as shown in the synthesis of DMAC-HBA .
- Sonogashira Coupling : Alkynylation with terminal alkynes under Pd/Cu catalysis enables access to conjugated systems for materials science .
Advanced: What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvent systems?
Contradictions in reactivity (e.g., solubility vs. reaction efficiency) can be addressed through:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling reactions versus protic solvents (MeOH, HO) for acid-base interactions. Evidence suggests DMF enhances solubility and reaction rates in palladium-mediated couplings .
- Additive Optimization : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to improve halogen displacement kinetics.
- Computational Modeling : Density Functional Theory (DFT) studies can predict electron-deficient sites (C4 bromine) and guide solvent selection .
Advanced: What role does this compound play in the synthesis of fluorescent probes or chemiluminescent materials?
This compound acts as a scaffold for photoactive materials . For instance:
- DMAC-HBA Synthesis : Coupling with dimethylacridin via Buchwald–Hartwig amination produces a chemiluminescent emitter with aggregation-induced emission (AIE) properties, enabling high-contrast imaging in biological systems .
- Fluorescent Tagging : Functionalization with fluorophores (e.g., BODIPY) through esterification or amidation creates pH-sensitive probes for cellular imaging .
- Polymer Synthesis : Incorporate into conjugated polymers for organic light-emitting diodes (OLEDs), leveraging its electron-withdrawing bromine and hydroxy groups for charge transport modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
